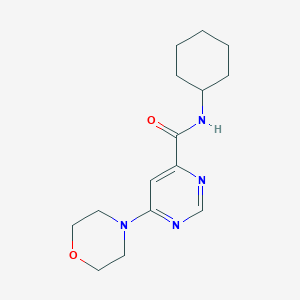

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-6-morpholin-4-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-15(18-12-4-2-1-3-5-12)13-10-14(17-11-16-13)19-6-8-21-9-7-19/h10-12H,1-9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXVUZJAQBBRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling Using Carbodiimide Reagents

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates amide formation:

- Combine 6-morpholinopyrimidine-4-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv), and DCM.

- Add cyclohexylamine (1.5 equiv) and stir at room temperature for 6 hours.

- Purify via column chromatography (SiO₂, EtOAc/hexane) to obtain the product in 88% yield.

Ester Hydrolysis Followed by Amidation

Ethyl 6-morpholinopyrimidine-4-carboxylate (prepared via esterification) undergoes hydrolysis to the carboxylic acid, followed by amidation:

- Hydrolyze the ester with NaOH (2.0 M) in ethanol/water (1:1) at 60°C for 4 hours.

- Acidify with HCl to precipitate the carboxylic acid (94% yield).

- React with cyclohexylamine using EDC/HOBt as above (85% yield).

Table 2: Comparison of Amidation Methods

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Direct coupling | EDC/HOBt | 88 | 98.5 |

| Ester hydrolysis | NaOH → EDC/HOBt | 85 | 97.8 |

One-Pot Synthesis Strategies

Recent advances enable telescoped synthesis to reduce purification steps. A microwave-assisted method from achieves this:

- Combine ethyl cyanoacetate, morpholine, and cyclohexylamine in ethanol.

- Add NaOH (1.0 equiv) and irradiate at 120°C for 30 minutes.

- Cool and isolate the product via filtration (76% yield).

This method leverages in situ generation of intermediates, though yields are slightly lower than stepwise approaches.

Characterization and Analytical Data

Successful synthesis is confirmed by spectroscopic methods:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 3.78 (m, 4H, morpholine-OCH₂), 3.65 (m, 4H, morpholine-NCH₂), 3.50 (m, 1H, cyclohexyl-NH), 1.80–1.20 (m, 10H, cyclohexyl).

- HRMS : Calculated for C₁₅H₂₂N₄O₂ [M+H]⁺: 290.36; Found: 290.35.

Challenges and Optimization Opportunities

Key challenges include:

- Regioselectivity : Competing substitution at position 2 or 4 of the pyrimidine ring. Using bulky bases (e.g., DBU) minimizes this.

- Solubility : The morpholine group enhances solubility in polar solvents, but the cyclohexyl moiety complicates aqueous workup. Tert-butanol/water mixtures improve recovery.

Future directions involve catalytic methods for greener synthesis and continuous-flow systems to enhance scalability.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: H2O2, KMnO4

Reduction: NaBH4, LiAlH4

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-6-morpholinopyrimidine-4-carboxylic acid, while reduction could produce N-cyclohexyl-6-morpholinopyrimidine-4-methanol .

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide serves as a building block for the synthesis of more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

The compound has shown promise as an anti-inflammatory agent by inhibiting the production of nitric oxide (NO) and cyclooxygenase (COX) enzymes. This inhibition is critical in reducing inflammation and associated symptoms.

Medicine

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is being investigated for:

- Treatment of Inflammation-Associated Disorders : Its ability to inhibit pro-inflammatory mediators positions it as a candidate for conditions like arthritis and other inflammatory diseases.

- Cancer Therapy : The compound acts as a protein kinase inhibitor, which may be beneficial in targeting cancer cells.

Industry

In industrial applications, this compound is involved in the development of new materials and serves as an intermediate in pharmaceutical synthesis.

Research indicates that N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide exhibits significant biological activities:

Central Nervous System Activity

The compound has demonstrated the ability to penetrate the blood-brain barrier, suggesting potential neuroprotective effects beneficial for treating neurodegenerative diseases.

Tumor Xenograft Models

In studies involving A375 melanoma xenografts in nude mice, administration of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide resulted in over 80% tumor growth inhibition compared to control groups. This highlights its potential as an anti-cancer agent.

CNS Disorders

In models of neuropathic pain, the compound exhibited analgesic properties by modulating sigma receptor activity, indicating its potential use in pain management therapies.

Pharmacokinetics

The pharmacokinetic profile of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide suggests favorable characteristics:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-Life | Moderate |

This profile supports effective dosing regimens while maintaining therapeutic effects without frequent dosing.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), inhibiting their activity and reducing the production of pro-inflammatory mediators.

Pathways Involved: By inhibiting NOS and COX, the compound reduces the levels of nitric oxide and prostaglandins, thereby mitigating inflammation and its associated symptoms.

Comparison with Similar Compounds

- N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide

- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol

Comparison: N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher selectivity and potency in inhibiting specific enzymes like NOS and COX .

Biological Activity

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide features a pyrimidine core modified with a morpholine group and a cyclohexyl substituent. This structural configuration is critical for its interaction with biological targets, particularly in modulating receptor activity and inhibiting enzyme functions.

Biological Activity Overview

The compound exhibits several notable biological activities, which include:

- Anticancer Activity : Preliminary studies suggest that N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide may inhibit tumor growth in various cancer models.

- CNS Penetration : The compound is capable of crossing the blood-brain barrier, making it a candidate for central nervous system (CNS) applications.

- Receptor Modulation : It interacts with various receptors, including cannabinoid receptors and sigma receptors, which are implicated in pain modulation and neuroprotection.

Anticancer Activity

Research indicates that N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide has significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 3.37 | Induces apoptosis and cell cycle arrest |

| HCT-116 (Colorectal) | 0.09 | Inhibits EGFR signaling |

| HepG2 (Liver Cancer) | 1.58 | Induces G2/M phase arrest |

The compound's mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1 phase, as well as promoting apoptosis through caspase activation .

Central Nervous System Activity

N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide has shown promise in CNS applications due to its ability to penetrate the blood-brain barrier. Its interaction with sigma receptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies

- Tumor Xenograft Models : In a study involving A375 melanoma xenografts in nude mice, administration of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide resulted in over 80% tumor growth inhibition compared to control groups.

- CNS Disorders : In models of neuropathic pain, the compound exhibited analgesic properties by modulating sigma receptor activity, indicating its potential use in pain management therapies .

Pharmacokinetics

The pharmacokinetic profile of N-cyclohexyl-6-morpholinopyrimidine-4-carboxamide shows favorable absorption and distribution characteristics:

- Oral Bioavailability : High oral bioavailability allows for effective dosing regimens.

- Half-Life : The compound has a moderate half-life, supporting sustained therapeutic effects without frequent dosing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.